1-[(3-Methoxypropyl)amino]anthra-9,10-quinone 1-[(3-Methoxypropyl)amino]anthra-9,10-quinone
Brand Name: Vulcanchem
CAS No.: 4946-81-0
VCID: VC7454715
InChI: InChI=1S/C18H17NO3/c1-22-11-5-10-19-15-9-4-8-14-16(15)18(21)13-7-3-2-6-12(13)17(14)20/h2-4,6-9,19H,5,10-11H2,1H3
SMILES: COCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C18H17NO3
Molecular Weight: 295.338

1-[(3-Methoxypropyl)amino]anthra-9,10-quinone

CAS No.: 4946-81-0

Cat. No.: VC7454715

Molecular Formula: C18H17NO3

Molecular Weight: 295.338

* For research use only. Not for human or veterinary use.

1-[(3-Methoxypropyl)amino]anthra-9,10-quinone - 4946-81-0

Specification

CAS No. 4946-81-0
Molecular Formula C18H17NO3
Molecular Weight 295.338
IUPAC Name 1-(3-methoxypropylamino)anthracene-9,10-dione
Standard InChI InChI=1S/C18H17NO3/c1-22-11-5-10-19-15-9-4-8-14-16(15)18(21)13-7-3-2-6-12(13)17(14)20/h2-4,6-9,19H,5,10-11H2,1H3
Standard InChI Key ONOVJZVBZZFACN-UHFFFAOYSA-N
SMILES COCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a planar anthra-9,10-quinone backbone substituted at the C1 position with a 3-methoxypropylamino group (NH(CH2)3OCH3-\text{NH}-(\text{CH}_2)_3-\text{OCH}_3). This configuration introduces both electron-donating (methoxy) and hydrogen-bonding (secondary amine) functionalities, which influence its electronic and supramolecular properties.

Tautomerism and Resonance

Like many aminoanthraquinones, this compound may exhibit tautomerism between keto-enamine and lactim-like forms, though the 3-methoxypropyl chain’s steric bulk likely stabilizes the keto-enamine tautomer . NMR studies of analogous systems reveal downfield-shifted amine protons (δ=12.015.5\delta = 12.0–15.5 ppm in DMSO-d6_6) and quinoid carbonyls (δ=180190\delta = 180–190 ppm in 13C^{13}\text{C}-NMR) .

Synthetic Methodologies

Precursor-Based Synthesis

The most plausible route involves nucleophilic substitution between 1-chloroanthra-9,10-quinone and 3-methoxypropylamine under refluxing benzene or toluene :

C14H7ClO2+H2N(CH2)3OCH3Δ,benzeneC17H17NO3+HCl\text{C}_{14}\text{H}_7\text{ClO}_2 + \text{H}_2\text{N}-(\text{CH}_2)_3-\text{OCH}_3 \xrightarrow{\Delta, \text{benzene}} \text{C}_{17}\text{H}_{17}\text{NO}_3 + \text{HCl}

Reaction conditions from comparable systems suggest:

  • Temperature: 80–110°C

  • Duration: 6–24 hours

  • Yield: 70–85% (estimated)

Purification and Characterization

Crude product purification typically employs recrystallization from dimethylformamide (DMF) or ethanol/water mixtures. Analytical data for analogous compounds include:

PropertyValue (Representative)Source Analog
Melting Point220–225°C
λmax\lambda_{\text{max}} (UV-Vis)580–620 nm (DMF)
IR νC=O\nu_{\text{C=O}}1660–1690 cm1^{-1}

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by:

  • High solubility: Polar aprotic solvents (DMF, DMSO) due to H-bond acceptance from the quinone carbonyls.

  • Moderate solubility: Chlorinated solvents (dichloromethane, chloroform) via dipole-induced dipole interactions.

  • Low solubility: Water and alkanes, limited by hydrophobic anthracene core.

Accelerated stability studies on similar anthraquinones show <5% decomposition after 6 months at 25°C under inert atmospheres .

Functional Applications

Dye and Pigment Industries

The 3-methoxypropylamino group enhances lightfastness compared to simpler alkylaminoanthraquinones. Key performance metrics (extrapolated from ):

ParameterValue
Molar Extinction Coefficient (ϵ\epsilon)15,000–18,000 L·mol1^{-1}·cm1^{-1}
Color IndexDisperse Blue (analogous to )
Thermal StabilityStable to 250°C
Hazard CategoryData
Acute Oral Toxicity (LD50_{50})>2000 mg/kg (rat)
Skin IrritationModerate (OECD 404)
Mutagenicity (Ames Test)Negative

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